3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClN3O3S It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide typically involves the nitration of 1-benzothiophene followed by chlorination and subsequent reaction with hydrazine derivatives. The general steps are as follows:
Nitration: 1-Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position.
Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 3-position.
Hydrazide Formation: The chlorinated nitrobenzothiophene is reacted with hydrazine hydrate or a hydrazine derivative to form the carbohydrazide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Amino derivatives of benzothiophene.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: It may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
- 3-Chloro-1-benzothiophene-2-carbohydrazide
- 6-Nitro-1-benzothiophene-2-carbohydrazide
- 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide
Comparison: 3-Chloro-6-nitro-1-benzothiophene-2-carbohydrazide is unique due to the presence of both a chlorine and a nitro group, which can significantly influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications compared to similar compounds lacking one of these groups.
Properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3S/c10-7-5-2-1-4(13(15)16)3-6(5)17-8(7)9(14)12-11/h1-3H,11H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJZTBIUABBHOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394110 |
Source
|
Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-44-0 |
Source
|
Record name | 3-chloro-6-nitro-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.